molecular formula C3H9Cl2F3N2 B13918460 (R)-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride

(R)-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride

Cat. No.: B13918460
M. Wt: 201.02 g/mol
InChI Key: PWIDCEVCHKDDMQ-YBBRRFGFSA-N
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Description

®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of three fluorine atoms attached to the propane backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ®-3,3,3-Trifluoropropane-1,2-diamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, including those involved in neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminopiperidine Dihydrochloride: Another chiral diamine with applications in pharmaceutical synthesis.

    ®-3,3,3-Trifluoropropylamine: A related compound with similar structural features but different reactivity.

Uniqueness

®-3,3,3-Trifluoropropane-1,2-diamine Dihydrochloride is unique due to the presence of both the trifluoromethyl group and the diamine functionality. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C3H9Cl2F3N2

Molecular Weight

201.02 g/mol

IUPAC Name

(2R)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H/t2-;;/m1../s1

InChI Key

PWIDCEVCHKDDMQ-YBBRRFGFSA-N

Isomeric SMILES

C([C@H](C(F)(F)F)N)N.Cl.Cl

Canonical SMILES

C(C(C(F)(F)F)N)N.Cl.Cl

Origin of Product

United States

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